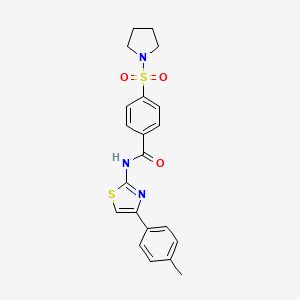
4-(pyrrolidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(pyrrolidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, also known as PTK 787, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth of tumor cells by targeting the vascular endothelial growth factor receptor (VEGFR) signaling pathway, which is essential for angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors.
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
- Heterocyclic compounds including derivatives of 4-(pyrrolidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide have demonstrated antibacterial and antifungal activities. These studies highlight their potential as antimicrobial agents (Patel & Patel, 2015).
Antitumor and Antimicrobial Studies
- Zinc(II) complexes of pyridine thiazole derivatives, closely related to this compound, have been found to possess significant antimicrobial and antitumor properties. This suggests potential applications in the development of novel bioactive materials with unique properties (Xun-Zhong et al., 2020).
Inhibitors for Mycobacterium tuberculosis
- Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing inhibitory activity against Mycobacterium tuberculosis. This indicates potential use in treating tuberculosis (Jeankumar et al., 2013).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
- Some substituted benzamides, structurally related to the compound , have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2, which is significant in cancer treatment (Borzilleri et al., 2006).
Anticancer Activity
- Co(II) complexes of derivatives have been synthesized and studied for their fluorescence properties and anticancer activity, particularly in the context of human breast cancer cells (Vellaiswamy & Ramaswamy, 2017).
Propriétés
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-15-4-6-16(7-5-15)19-14-28-21(22-19)23-20(25)17-8-10-18(11-9-17)29(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCCMZYQXUNBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[2-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2775673.png)
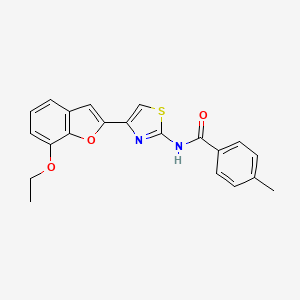
![N-(4-chlorophenyl)-2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide](/img/structure/B2775678.png)
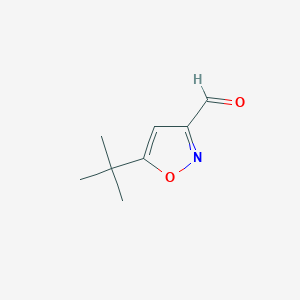
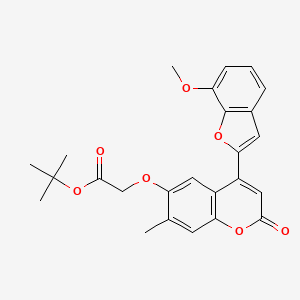
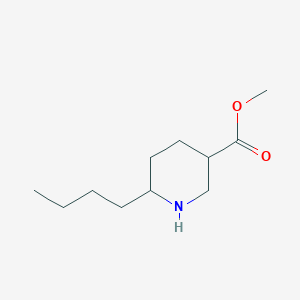
![3-[(2,4-dichlorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2775682.png)
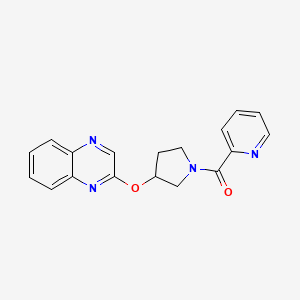
![3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2775684.png)
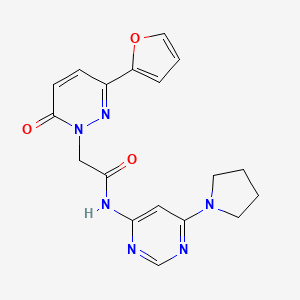
![8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B2775686.png)
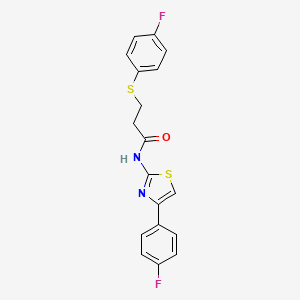
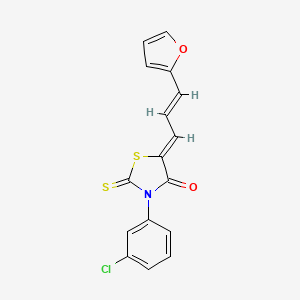
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide](/img/structure/B2775694.png)